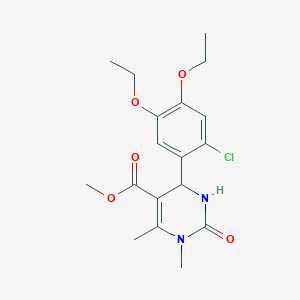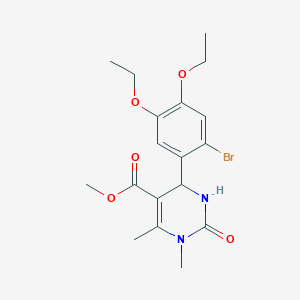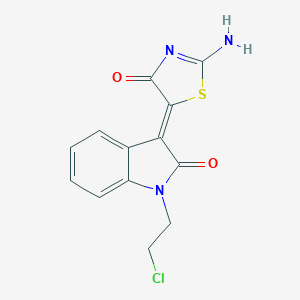![molecular formula C25H22N4OS2 B308172 3-[(4-Methylbenzyl)sulfanyl]-6-[4-(methylsulfanyl)phenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308172.png)
3-[(4-Methylbenzyl)sulfanyl]-6-[4-(methylsulfanyl)phenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-Methylbenzyl)sulfanyl]-6-[4-(methylsulfanyl)phenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a chemical compound that has gained significant interest in scientific research due to its unique properties. This compound belongs to the class of heterocyclic compounds and has been synthesized through various methods. The aim of
作用機序
The exact mechanism of action of 3-[(4-Methylbenzyl)sulfanyl]-6-[4-(methylsulfanyl)phenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of various enzymes and signaling pathways involved in cancer cell growth and inflammation. It has also been suggested that the compound may exert its antiviral activity by inhibiting viral replication.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce the expression of various proteins involved in cancer cell growth. In addition, the compound has been found to reduce the expression of viral proteins and inhibit viral replication.
実験室実験の利点と制限
One of the main advantages of using 3-[(4-Methylbenzyl)sulfanyl]-6-[4-(methylsulfanyl)phenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine in lab experiments is its potential as a therapeutic agent for various diseases. The compound has been found to exhibit antitumor, anti-inflammatory, and antiviral activities, making it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the research on 3-[(4-Methylbenzyl)sulfanyl]-6-[4-(methylsulfanyl)phenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine. One direction is to further investigate the mechanism of action of the compound and identify the specific enzymes and signaling pathways that it targets. Another direction is to optimize the synthesis method of the compound to improve its yield and purity. Additionally, further studies are needed to evaluate the safety and efficacy of the compound in animal models and clinical trials. Finally, the potential of the compound as a therapeutic agent for other diseases, such as autoimmune disorders and neurological disorders, should be explored.
In conclusion, this compound is a promising compound with potential therapeutic applications in cancer, inflammation, and viral infections. Its unique properties and mechanism of action make it an interesting topic for scientific research. Further studies are needed to fully understand its potential as a therapeutic agent and to develop effective treatments for various diseases.
合成法
The synthesis of 3-[(4-Methylbenzyl)sulfanyl]-6-[4-(methylsulfanyl)phenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has been achieved through various methods. One of the most common methods is the reaction of 4-(methylthio)aniline with 3-(4-methylbenzylthio)-6-nitro-1,2,4-triazine in the presence of sodium methoxide. Another method involves the reaction of 4-(methylthio)aniline with 3-(4-methylbenzylthio)-6-chloro-1,2,4-triazine in the presence of sodium methoxide. These methods have been found to be efficient and provide good yields of the compound.
科学的研究の応用
3-[(4-Methylbenzyl)sulfanyl]-6-[4-(methylsulfanyl)phenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has been extensively studied for its potential as a therapeutic agent. It has been found to exhibit antitumor, anti-inflammatory, and antiviral activities. The compound has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been found to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines. In addition, the compound has been found to exhibit antiviral activity against the herpes simplex virus.
特性
分子式 |
C25H22N4OS2 |
|---|---|
分子量 |
458.6 g/mol |
IUPAC名 |
3-[(4-methylphenyl)methylsulfanyl]-6-(4-methylsulfanylphenyl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
InChI |
InChI=1S/C25H22N4OS2/c1-16-7-9-17(10-8-16)15-32-25-27-24-22(28-29-25)20-5-3-4-6-21(20)26-23(30-24)18-11-13-19(31-2)14-12-18/h3-14,23,26H,15H2,1-2H3 |
InChIキー |
HRJJBKQRUYLCQN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(C4=CC=CC=C4NC(O3)C5=CC=C(C=C5)SC)N=N2 |
正規SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(C4=CC=CC=C4NC(O3)C5=CC=C(C=C5)SC)N=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-Chlorophenyl)imino]-5-(4-methoxy-3-methylbenzylidene)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B308089.png)
![5-(3-Bromo-5-ethoxy-4-hydroxybenzylidene)-2-[(4-chlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B308092.png)
![1-[6-(2-butoxynaphthalen-1-yl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308093.png)
![2-[(4-Chlorophenyl)imino]-3-methyl-5-(2,3,4-trimethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B308094.png)
![(5Z)-2-(4-chlorophenyl)imino-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B308095.png)

![Ethyl [2-({2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate](/img/structure/B308099.png)

![7-Acetyl-6-(2-methoxyphenyl)-3-(pentylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308101.png)
![1-[6-(1-methyl-1H-pyrrol-2-yl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308103.png)

![2-Imino-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B308107.png)
![(5Z)-2-(3-chloro-2-methylanilino)-5-[[4-(dimethylamino)phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B308109.png)
![(5Z)-2-(3-chloro-2-methylanilino)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B308111.png)